4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one
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Overview
Description
4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a dichlorophenyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one typically involves the condensation of o-phenylenediamine with 2,4-dichlorobenzaldehyde to form the benzimidazole coreThe reaction conditions often require the use of solvents such as acetonitrile or ethanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzimidazole core and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group enhances the compound’s binding affinity, while the pyrrolidinone ring may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as thiabendazole and omeprazole, which also feature the benzimidazole core.
Pyrrolidinone derivatives: Compounds like piracetam, which contain the pyrrolidinone ring.
Uniqueness
4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one is unique due to the combination of its structural components, which confer specific chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential therapeutic effects, distinguishing it from other benzimidazole or pyrrolidinone derivatives .
Properties
IUPAC Name |
4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-ethylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O/c1-2-24-11-14(9-19(24)26)20-23-17-5-3-4-6-18(17)25(20)12-13-7-8-15(21)10-16(13)22/h3-8,10,14H,2,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVIGLZSXAAIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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